N-{1-methyl-2-[2-(propanoylamino)ethyl]-1H-benzimidazol-5-yl}butanamide
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Overview
Description
N-[1-METHYL-2-(2-PROPANAMIDOETHYL)-1H-1,3-BENZODIAZOL-5-YL]BUTANAMIDE is a synthetic compound that belongs to the class of benzodiazole derivatives Benzodiazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-METHYL-2-(2-PROPANAMIDOETHYL)-1H-1,3-BENZODIAZOL-5-YL]BUTANAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Benzodiazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Propanamidoethyl Group: This step involves the reaction of the benzodiazole core with a suitable amide precursor under conditions that facilitate amide bond formation.
Attachment of the Butanamide Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-[1-METHYL-2-(2-PROPANAMIDOETHYL)-1H-1,3-BENZODIAZOL-5-YL]BUTANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N-[1-METHYL-2-(2-PROPANAMIDOETHYL)-1H-1,3-BENZODIAZOL-5-YL]BUTANAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of diseases where benzodiazole derivatives have shown efficacy.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of N-[1-METHYL-2-(2-PROPANAMIDOETHYL)-1H-1,3-BENZODIAZOL-5-YL]BUTANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-Methyl-2-(2-aminoethyl)-pyrrolidine: Known for its use as a pharmaceutical intermediate.
N-Methyl-1,3-propanediamine: Utilized in organic synthesis and as a building block for various compounds.
Uniqueness
N-[1-METHYL-2-(2-PROPANAMIDOETHYL)-1H-1,3-BENZODIAZOL-5-YL]BUTANAMIDE stands out due to its unique combination of functional groups and its potential for diverse applications in scientific research. Its benzodiazole core provides a versatile scaffold for further modifications, making it a valuable compound for developing new therapeutic agents and materials.
Properties
Molecular Formula |
C17H24N4O2 |
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Molecular Weight |
316.4 g/mol |
IUPAC Name |
N-[1-methyl-2-[2-(propanoylamino)ethyl]benzimidazol-5-yl]butanamide |
InChI |
InChI=1S/C17H24N4O2/c1-4-6-17(23)19-12-7-8-14-13(11-12)20-15(21(14)3)9-10-18-16(22)5-2/h7-8,11H,4-6,9-10H2,1-3H3,(H,18,22)(H,19,23) |
InChI Key |
VSTPOOVNCZJJMM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1=CC2=C(C=C1)N(C(=N2)CCNC(=O)CC)C |
Origin of Product |
United States |
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